molecular formula C16H13FN2OS2 B2975825 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 899738-77-3

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B2975825
CAS RN: 899738-77-3
M. Wt: 332.41
InChI Key: IJTOTGZYMYUFMD-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, also known as FBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FBA belongs to the class of benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide have been explored for their anticancer potential. For instance, derivatives of 6-fluorobenzo[b]pyran, which share a part of the molecular framework with the compound , have shown significant anti-lung cancer activity. These compounds, upon undergoing various chemical reactions, have resulted in derivatives that exhibit anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005). This suggests that modifications of the benzo[d]thiazol moiety, such as the introduction of a fluorine atom, could play a significant role in the anticancer activity of these compounds.

Antibacterial Activity

Another area of research has involved the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which have demonstrated promising in vitro antibacterial activities. These compounds, including ones with structural similarities to N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, have been effective against various bacterial strains, showcasing their potential as leads in the design of new antibacterial agents (Lu et al., 2020).

Molecular Docking and Modeling

Research into the molecular docking and modeling of benzothiazolinone acetamide analogs, including those related to N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, has been conducted to understand their potential biological activities. These studies have focused on the vibrational spectra, electronic properties, and the potential of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a broad range of applications beyond their biological activities (Mary et al., 2020).

Antimicrobial and Antifungal Activities

Compounds with the benzo[d]thiazol moiety have also been explored for their antimicrobial and antifungal activities. A study involving substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides revealed good to moderate activity against selected bacterial and fungal strains, demonstrating the potential of such compounds in antimicrobial resistance research (Anuse et al., 2019).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-21-12-5-2-10(3-6-12)8-15(20)19-16-18-13-7-4-11(17)9-14(13)22-16/h2-7,9H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTOTGZYMYUFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

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